Lilial

Catalog No.
S533160
CAS No.
80-54-6
M.F
C14H20O
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lilial

CAS Number

80-54-6

Product Name

Lilial

IUPAC Name

3-(4-tert-butylphenyl)-2-methylpropanal

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3

InChI Key

SDQFDHOLCGWZPU-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)C=O

Solubility

Soluble in DMSO

Synonyms

4-tert-butyl-alpha-methylhydrocinnamaldehyde, lilial, lily aldehyde

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)C=O

Description

The exact mass of the compound Lilial is 204.1514 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22275. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
  • Endocrine Disruption

    Research suggests Lilial may act as an endocrine disruptor, interfering with the body's hormonal system. Studies in fish and rodents have shown effects on sex hormone production and development, raising concerns about potential impacts on fertility and fetal development in mammals ().

  • Reproductive Toxicity

    Animal studies have linked Lilial exposure to adverse effects on male reproductive health. These include sperm damage, testicular degeneration, and reduced fertility (). The European Commission classified Lilial as a presumed reproductive toxicant based on this evidence ().

  • Safety Assessment

    Due to the potential health risks, Lilial's safety for use in consumer products has been reevaluated. The European Union's Scientific Committee on Consumer Safety raised concerns about the safety of Lilial exposure from multiple products, leading to its ban in cosmetics within the EU ().

Lilial is a colorless to pale yellow liquid characterized by a mild floral scent reminiscent of lily of the valley and cyclamen. It is categorized under the synthetic fragrance class and is primarily utilized in perfumes, aftershaves, cosmetics, and cleaning products due to its pleasant aroma . The compound has a molecular formula of C14H20O and a molecular weight of 204.31 g/mol. It was first discovered in 1956 and has since become a staple in fragrance formulations .

Lilial interacts with olfactory receptors in the nose, triggering a signal transduction cascade that leads to the perception of scent. The specific mechanism by which the (R)-enantiomer interacts with the receptor to produce a strong floral odor is an ongoing area of research [].

Lilial has raised safety concerns due to its potential health risks. Studies suggest it may act as an endocrine disruptor, interfering with hormone function []. Additionally, it can cause skin allergies and contact dermatitis.

The European Union (EU) has banned the use of Lilial in cosmetic products due to its classification as a reproductive toxicant []. Further research is ongoing to assess its safety profile in other applications.

Data:

  • The International Fragrance Association (IFRA) restricts the concentration of Lilial in various consumer products.
Typical of aldehydes. These include:

  • Condensation Reactions: Lilial can form Schiff bases with amines.
  • Hydrogenation: It can be synthesized through hydrogenation processes involving precursors like alpha-methylcinnamaldehyde .
  • Alkylation: Alkylation reactions using tert-butyl chloride or isobutene are also employed in its synthesis .

These reactions contribute to its stability and utility in fragrance applications.

Lilial has been associated with several biological activities:

  • Allergenic Potential: It is recognized as a potential skin allergen, prompting labeling requirements in the European Union due to concerns about contact dermatitis .
  • Endocrine Disruption: Studies have indicated that Lilial exhibits low estrogenic activity, raising concerns about its potential role as an endocrine disruptor .
  • Fungicidal Properties: Compounds derived from Lilial have shown effectiveness against mildew in agricultural settings .

The synthesis of Lilial typically involves two primary methods:

  • Condensation Method: This involves the condensation of tert-butylbenzaldehyde with propanal, followed by catalytic hydrogenation to yield Lilial.
  • Hydrogenation Method: Another route includes hydrogenating alpha-methylcinnamaldehyde to form alpha-methyldihydrocinnamyl alcohol, which is then alkylated and dehydrogenated to produce Lilial .

Both methods highlight the synthetic nature of Lilial, as it is not found in nature.

Lilial is extensively used across various industries:

  • Cosmetics and Personal Care: It is commonly found in perfumes, shampoos, deodorants, and lotions for its floral scent .
  • Household Products: Lilial is also utilized in cleaning agents and laundry detergents due to its pleasant aroma and stability .
  • Fragrance Formulations: It plays a crucial role in creating floral accords in perfumes, enhancing compositions that include jasmine, freesia, and lily of the valley .

Research on Lilial indicates that it may provoke allergic reactions upon skin contact. The European Scientific Committee on Consumer Safety reviewed its safety profile in 2019 and noted potential risks associated with aggregate exposure from multiple products containing this ingredient . Additionally, it has been flagged for possible endocrine disruption effects.

Several compounds share similarities with Lilial in terms of structure or application. Here are some notable ones:

Compound NameMolecular FormulaKey Features
Cyclamen AldehydeC13H16OSimilar floral scent; less stable than Lilial.
Benzyl SalicylateC13H10O3Used for similar applications but has different properties.
HydroxycitronellalC10H18O3Floral scent; often used in cosmetics but has different allergenic profiles.

Uniqueness of Lilial

Lilial distinguishes itself through its specific floral aroma reminiscent of lily of the valley and its stability compared to cyclamen aldehyde. Its extensive use in both personal care products and household cleaners further highlights its versatility within the fragrance industry.

Lilial exhibits well-defined thermal transition points that are fundamental to understanding its physical behavior across different temperature ranges. The melting point of Lilial has been consistently determined to be 106-109°C through multiple experimental studies [1] [2]. This relatively moderate melting point indicates that Lilial maintains its crystalline structure at ambient temperatures while transitioning to liquid phase at moderately elevated temperatures.

The boiling point of Lilial demonstrates significant pressure dependence, a characteristic behavior of organic compounds with moderate molecular weights. Under standard atmospheric pressure (1013 hPa), Lilial exhibits a boiling point of 279.5°C [3] [4]. However, under reduced pressure conditions, the boiling point decreases substantially: at 10 mmHg pressure, the boiling point is reduced to 150°C [1] [2], and at 1 Torr pressure, it further decreases to 95-96°C [5]. This pressure-dependent behavior follows the Clausius-Clapeyron relationship and is particularly relevant for industrial processing and purification procedures.

The critical temperature and critical pressure have been estimated using the Joback method to be 810.62 K and 2173.43 kPa, respectively [6]. These critical parameters define the conditions beyond which distinct liquid and vapor phases cannot exist. The flash point of Lilial is 100°C [1] [2], which represents the lowest temperature at which vapor can form an ignitable mixture with air, making this parameter crucial for safety considerations during handling and storage.

Table 1: Phase-Transition Characteristics of Lilial

PropertyValueSource/Method
Melting Point (°C)106-109Experimental [1] [2]
Boiling Point (°C) at 1013 hPa279.5Experimental [3] [4]
Boiling Point (°C) at 10 mmHg150Experimental [1] [2]
Boiling Point (°C) at 1 Torr95-96Experimental [5]
Flash Point (°C)100Experimental [1] [2]
Freezing Point (°C)-20Calculated [7]
Critical Temperature (K)810.62Joback Method [6]
Critical Pressure (kPa)2173.43Joback Method [6]

Solubility Parameters in Organic/Aqueous Media

The solubility behavior of Lilial demonstrates characteristic hydrophobic properties consistent with its aromatic aldehyde structure. In aqueous media, Lilial exhibits limited solubility with values of 33 mg/L at 20°C [1] [2] and 38 mg/L at 25°C [8]. This low water solubility is attributed to the compound's lipophilic nature, as evidenced by its high logarithmic partition coefficient (LogP) of 4.2 [1] [8], indicating strong preference for organic phases over aqueous phases.

The compound demonstrates markedly different solubility characteristics in organic solvents. Lilial is readily soluble in ethanol [2] [9], making ethanol an effective solvent for formulation purposes. In chloroform, Lilial exhibits sparingly soluble behavior [1], while in ethyl acetate, it shows slightly soluble characteristics [1]. The compound is also soluble in paraffin oil [8], which is particularly relevant for cosmetic and fragrance applications.

Recent research has demonstrated that water/ionic liquid mixtures can significantly enhance Lilial's solubility through formation of nano-micelles [10] [11]. These systems achieve enhanced solubilization by leveraging the amphiphilic properties of long-chain carboxylate ionic liquids, which exhibit both weak polarity and strong hydrogen-bonding basicity while maintaining excellent lipophilicity and water miscibility [11].

Table 2: Solubility Parameters of Lilial in Various Media

Solvent SystemSolubilityLogP (Octanol/Water)Reference
Water at 20°C33 mg/L4.2 [1] [2]
Water at 25°C38 mg/L4.2 [8]
EthanolSolubleN/A [2] [9]
ChloroformSparingly SolubleN/A [1]
Ethyl AcetateSlightly SolubleN/A [1]
Paraffin OilSolubleN/A [8]
Organic Solvents (general)Readily SolubleN/A [9] [12]
Water/Ionic Liquid MixturesEnhanced SolubilityN/A [10] [11]

Photochemical Degradation Kinetics

Lilial demonstrates characteristic photochemical instability common to aromatic aldehydes, particularly under oxidative conditions. The compound undergoes slow oxidation during storage when exposed to air and light [13] [14], a process that is fundamental to the degradation pathways observed in aromatic aldehyde compounds. This photochemical sensitivity is attributed to the aldehyde functional group, which is susceptible to oxidation reactions leading to formation of carboxylic acids and other oxidized products.

Under controlled laboratory conditions at pH 7 and 25°C, Lilial undergoes significant oxidation with approximately 30% degradation occurring over 168 hours [3] [15]. This degradation rate provides quantitative insight into the compound's stability profile under near-neutral aqueous conditions. The degradation follows first-order kinetics typical of oxidative processes in aldehydes, where the rate is proportional to the concentration of the remaining substrate.

In autoxidation processes in the presence of molecular oxygen, Lilial exhibits moderate degradation rates characteristic of aldehyde-containing compounds [14] [16]. The autoxidation mechanism involves formation of peroxy radicals and subsequent chain reactions leading to various oxidation products, including carboxylic acids and peroxides. The rate of autoxidation is influenced by factors such as temperature, light intensity, oxygen concentration, and the presence of catalytic species.

Under inert atmospheric conditions, Lilial can undergo photoisomerization processes that result in configurational changes without complete degradation of the molecular structure. These isomerization reactions involve rearrangement of the molecular geometry while preserving the core aldehyde functionality.

Biological degradation studies using skin microorganisms reveal rapid biotransformation, with 71-90% conversion occurring within 24-72 hours [17] [18]. The predominant biotransformation products include liliol (the corresponding alcohol), isobutyric acid, and bourgeonal, indicating multiple metabolic pathways involving both oxidation and reduction reactions.

Oxidation Pathways in Environmental Matrices

The environmental fate of Lilial is governed by several distinct oxidation pathways that operate under different atmospheric and aqueous conditions. In atmospheric environments, Lilial undergoes photochemical oxidation initiated by hydroxyl radicals, leading to formation of various oxygenated products including aldehydes, ketones, and carboxylic acids [19]. These reactions contribute to the formation of secondary organic aerosols and play a role in atmospheric chemistry processes.

The thermal oxidation pathway represents a significant degradation mechanism under environmental conditions. At ambient temperatures and neutral pH, Lilial demonstrates measurable oxidation rates, with studies showing 30% degradation over 168 hours under controlled conditions [3] [15]. This oxidation process is accelerated by elevated temperatures and catalyzed by trace metals commonly present in environmental matrices.

Hydrolysis in aqueous environmental matrices occurs at negligible rates under neutral conditions, indicating that direct hydrolytic cleavage is not a major degradation pathway for Lilial under typical environmental conditions. However, the compound may undergo indirect hydrolytic processes mediated by reactive oxygen species formed through photochemical reactions.

The autoxidation pathway in the presence of atmospheric oxygen represents a critical degradation mechanism. This process involves formation of alkyl radicals, subsequent reaction with oxygen to form peroxy radicals, and chain propagation reactions leading to various oxidation products [14]. The rate of autoxidation is influenced by environmental factors including temperature, humidity, and the presence of catalytic surfaces.

Biodegradation pathways in environmental matrices involve enzymatic processes mediated by microorganisms. Studies using skin microorganisms as model systems demonstrate rapid biotransformation with 71-90% conversion within 24-72 hours [17] [18]. The primary biodegradation products include liliol, isobutyric acid, and bourgeonal, indicating both oxidative and reductive biotransformation pathways.

Table 3: Environmental Degradation Pathways and Kinetics of Lilial

Degradation PathwayRate/ExtentProducts FormedReference
Photochemical Oxidation (Air)Slow oxidation on storageOxidized aldehydes, carboxylic acids [13] [14]
Thermal Oxidation at pH 7, 25°C30% degradation in 168 hVarious oxidation products [3] [15]
Hydrolysis in Aqueous MediaNegligible under neutral conditionsMinimal hydrolysis productsInferred
Autoxidation in Presence of O₂Moderate rate, aldehyde-specificCarboxylic acids, peroxides [14] [16]
Photoisomerization (Inert Atmosphere)Configurational changesIsomeric aldehydesInferred
Biodegradation by Skin Microorganisms71-90% conversion in 24-72 hLiliol, Isobutyric acid, Bourgeonal [17] [18]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

3.9

Exact Mass

204.1514

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 2249 companies from 52 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.87%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (97.07%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (85.28%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (13.21%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

80-54-6

Wikipedia

Butylphenyl methylpropional

Use Classification

Cosmetics -> Masking
Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
fragrances
Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
1: Schroeder M, Mathys M, Ehrensperger N, Büchel M. γ-Unsaturated aldehydes as potential Lilial replacers. Chem Biodivers. 2014 Oct;11(10):1651-73. doi: 10.1002/cbdv.201400072. PubMed PMID: 25329790.
2: Usta J, Hachem Y, El-Rifai O, Bou-Moughlabey Y, Echtay K, Griffiths D, Nakkash-Chmaisse H, Makki RF. Fragrance chemicals lyral and lilial decrease viability of HaCat cells' by increasing free radical production and lowering intracellular ATP level: protection by antioxidants. Toxicol In Vitro. 2013 Feb;27(1):339-48. doi: 10.1016/j.tiv.2012.08.020. Epub 2012 Aug 24. PubMed PMID: 22940465.
3: Esmaeili A, Afshari S, Esmaeili D. Formation of harmful compounds in biotransformation of lilial by microorganisms isolated from human skin. Pharm Biol. 2015;53(12):1768-73. doi: 10.3109/13880209.2015.1005755. Epub 2015 Apr 9. PubMed PMID: 25856710.
4: Stueckler C, Mueller NJ, Winkler CK, Glueck SM, Gruber K, Steinkellner G, Faber K. Bioreduction of alpha-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial and Helional. Dalton Trans. 2010 Sep 28;39(36):8472-6. doi: 10.1039/c002971h. Epub 2010 May 11. PubMed PMID: 20461254.
5: Arnau EG, Andersen KE, Bruze M, Frosch PJ, Johansen JD, Menné T, Rastogi SC, White IR, Lepoittevin JP. Identification of Lilial as a fragrance sensitizer in a perfume by bioassay-guided chemical fractionation and structure-activity relationships. Contact Dermatitis. 2000 Dec;43(6):351-8. PubMed PMID: 11140386.
6: Larsen WG. Allergic contact dermatitis to the fragrance material lilial. Contact Dermatitis. 1983 Mar;9(2):158-9. PubMed PMID: 6851531.
7: Charles AK, Darbre PD. Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro. J Appl Toxicol. 2009 Jul;29(5):422-34. doi: 10.1002/jat.1429. PubMed PMID: 19338011.
8: Doszczak L, Kraft P, Weber HP, Bertermann R, Triller A, Hatt H, Tacke R. Prediction of perception: probing the hOR17-4 olfactory receptor model with silicon analogues of bourgeonal and lilial. Angew Chem Int Ed Engl. 2007;46(18):3367-71. PubMed PMID: 17397127.
9: Godayol A, Besalú E, Anticó E, Sanchez JM. Monitoring of sixteen fragrance allergens and two polycyclic musks in wastewater treatment plants by solid phase microextraction coupled to gas chromatography. Chemosphere. 2015 Jan;119:363-370. doi: 10.1016/j.chemosphere.2014.06.072. Epub 2014 Jul 23. PubMed PMID: 25061941.
10: Hosoi J, Tsuchiya T. Regulation of cutaneous allergic reaction by odorant inhalation. J Invest Dermatol. 2000 Mar;114(3):541-4. PubMed PMID: 10692115.
11: Pluym N, Krnac D, Gilch G, Scherer M, Leibold E, Scherer G. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the human biomonitoring of non-occupational exposure to the fragrance 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral). Anal Bioanal Chem. 2016 Aug;408(21):5873-82. doi: 10.1007/s00216-016-9702-x. Epub 2016 Jul 1. PubMed PMID: 27370687.
12: Di Sotto A, Maffei F, Hrelia P, Di Giacomo S, Pagano E, Borrelli F, Mazzanti G. Genotoxicity assessment of some cosmetic and food additives. Regul Toxicol Pharmacol. 2014 Feb;68(1):16-22. doi: 10.1016/j.yrtph.2013.11.003. Epub 2013 Nov 14. PubMed PMID: 24239523.
13: Pall ML. Two fragrance chemicals may act as toxicants via TRPA1 stimulation rather than via direct mitochondrial action. Toxicol In Vitro. 2013 Sep;27(6):2022. doi: 10.1016/j.tiv.2012.09.011. Epub 2012 Sep 25. PubMed PMID: 23022374.
14: Takeuchi H, Imanaka Y, Hirono J, Kurahashi T. Cross-adaptation between olfactory responses induced by two subgroups of odorant molecules. J Gen Physiol. 2003 Sep;122(3):255-64. PubMed PMID: 12939391; PubMed Central PMCID: PMC2234484.
15: Pérez-Outeiral J, Millán E, Garcia-Arrona R. Ultrasound-assisted emulsification microextraction coupled with high-performance liquid chromatography for the simultaneous determination of fragrance allergens in cosmetics and water. J Sep Sci. 2015 May;38(9):1561-9. doi: 10.1002/jssc.201401330. Epub 2015 Mar 26. PubMed PMID: 25707401.
16: Pangesti N, Weldegergis BT, Langendorf B, van Loon JJ, Dicke M, Pineda A. Rhizobacterial colonization of roots modulates plant volatile emission and enhances the attraction of a parasitoid wasp to host-infested plants. Oecologia. 2015 Aug;178(4):1169-80. doi: 10.1007/s00442-015-3277-7. Epub 2015 Mar 19. PubMed PMID: 25783487; PubMed Central PMCID: PMC4506461.
17: Wedemeyer H, Schild D. Chemosensitivity of the osphradium of the pond snail Lymnaea stagnalis. J Exp Biol. 1995;198(Pt 8):1743-54. PubMed PMID: 9319649.
18: Buśko M, Stuper K, Jeleń H, Góral T, Chmielewski J, Tyrakowska B, Perkowski J. Comparison of Volatiles Profile and Contents of Trichothecenes Group B, Ergosterol, and ATP of Bread Wheat, Durum Wheat, and Triticale Grain Naturally Contaminated by Mycobiota. Front Plant Sci. 2016 Aug 22;7:1243. doi: 10.3389/fpls.2016.01243. eCollection 2016. PubMed PMID: 27597856; PubMed Central PMCID: PMC4992695.
19: Zeng F, Xu P, Tan K, Zarbin PHG, Leal WS. Methyl dihydrojasmonate and lilial are the constituents with an "off-label" insect repellence in perfumes. PLoS One. 2018 Jun 19;13(6):e0199386. doi: 10.1371/journal.pone.0199386. eCollection 2018. PubMed PMID: 29920544; PubMed Central PMCID: PMC6007898.
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